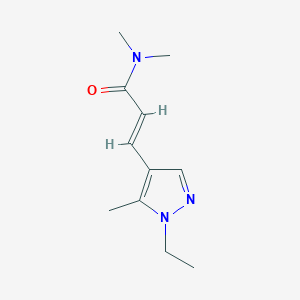
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide is a synthetic organic compound characterized by its unique pyrazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with N,N-dimethylacrylamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacrylamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
- N-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-fluorobenzamide
Uniqueness
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties
生物活性
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide is a compound belonging to the pyrazole class, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrazole ring with specific substitutions that influence its reactivity and biological interactions. The structure can be represented as follows:
This configuration includes an ethyl group and a dimethylacrylamide moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of pharmacological effects:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : Studies suggest that compounds in this class can reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
- Antimicrobial Properties : Some pyrazole derivatives demonstrate activity against various bacterial strains, potentially disrupting cell membranes and leading to cell lysis .
The mechanisms underlying the biological activity of this compound involve:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory and cancer pathways, such as xanthine oxidase (XO) and various kinases involved in tumor progression .
- Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins, suggesting effective interaction at the molecular level.
- Cellular Uptake : The unique structure allows for efficient cellular uptake, enhancing its bioavailability and therapeutic potential .
Case Studies
Several studies have assessed the biological activity of pyrazole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antitumor activity against breast cancer cells with IC50 values in the low micromolar range. |
| Study B | Reported anti-inflammatory effects in animal models, reducing edema and pain response significantly compared to control groups. |
| Study C | Evaluated antimicrobial properties against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) lower than standard antibiotics. |
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-5-14-9(2)10(8-12-14)6-7-11(15)13(3)4/h6-8H,5H2,1-4H3/b7-6+ |
InChIキー |
XMFWZSOPSXYOAI-VOTSOKGWSA-N |
異性体SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)N(C)C)C |
正規SMILES |
CCN1C(=C(C=N1)C=CC(=O)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















